Butyl 1-naphthoate Butyl 1-naphthoate
Brand Name: Vulcanchem
CAS No.: 3007-95-2
VCID: VC15960876
InChI: InChI=1S/C15H16O2/c1-2-3-11-17-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3
SMILES:
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol

Butyl 1-naphthoate

CAS No.: 3007-95-2

Cat. No.: VC15960876

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Butyl 1-naphthoate - 3007-95-2

Specification

CAS No. 3007-95-2
Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
IUPAC Name butyl naphthalene-1-carboxylate
Standard InChI InChI=1S/C15H16O2/c1-2-3-11-17-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3
Standard InChI Key YCURFOQQPNHZAO-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=CC=CC2=CC=CC=C21

Introduction

Structural and Molecular Characteristics

Butyl 1-naphthoate is characterized by a naphthalene ring system substituted at the 1-position with a carboxylate group linked to a butyl chain. Key molecular properties include:

PropertyValue
IUPAC Namebutyl naphthalene-1-carboxylate
Molecular FormulaC15H16O2\text{C}_{15}\text{H}_{16}\text{O}_{2}
Molecular Weight228.29 g/mol
CAS Registry Number3007-95-2
Canonical SMILESCCCCOC(=O)C1=CC=CC2=CC=CC=C21

The naphthalene core contributes aromatic stability, while the butyl group enhances lipophilicity, making the compound soluble in organic solvents like dichloromethane and toluene .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Butyl 1-naphthoate is typically synthesized via esterification of 1-naphthoic acid with butanol under acidic conditions. A representative procedure involves:

  • Acid-Catalyzed Esterification: Reacting 1-naphthoic acid with excess butanol in the presence of sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at reflux temperatures .

  • Purification: Distillation or recrystallization to isolate the ester from unreacted starting materials .

Alternative routes include transesterification of methyl 1-naphthoate with butanol using metal alkoxide catalysts .

Industrial Methods

Industrial production employs continuous flow reactors to optimize yield and scalability. For example, a patented method utilizes boron trifluoride (BF3\text{BF}_3) as a catalyst, achieving >90% conversion efficiency .

Chemical Reactivity and Transformations

Butyl 1-naphthoate participates in several key reactions:

Hydrolysis

In acidic or basic aqueous media, the ester undergoes hydrolysis to yield 1-naphthoic acid and butanol:
C15H16O2+H2OC11H8O2+C4H9OH\text{C}_{15}\text{H}_{16}\text{O}_{2} + \text{H}_2\text{O} \rightarrow \text{C}_{11}\text{H}_8\text{O}_2 + \text{C}_4\text{H}_9\text{OH}
This reaction is critical for regenerating the parent acid in pharmaceutical synthesis .

Transesterification

The butyl group can be replaced with other alcohols (e.g., methanol) using catalysts like sodium methoxide (NaOCH3\text{NaOCH}_3) .

Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to 1-naphthylmethanol, a precursor for fragrances and dyes .

Applications in Scientific Research

Organic Synthesis

Butyl 1-naphthoate serves as a building block for complex molecules. For instance, Birch alkylation followed by allylic oxidation and BiCl3_3-mediated decarboxylation enables the synthesis of 1,4-disubstituted aromatics, such as the antimicrobial agent culpin .

Polymer Science

The compound acts as a plasticizer in polyvinyl chloride (PVC) formulations, improving flexibility without compromising thermal stability .

Pharmaceutical Intermediates

Derivatives of butyl 1-naphthoate are explored as prodrugs due to their hydrolytic stability in physiological conditions .

Comparison with Structural Analogs

Butyl 1-naphthoate’s properties are distinct from related esters:

CompoundMolecular FormulaBoiling Point (°C)Key Difference
Ethyl 1-naphthoateC13H12O2\text{C}_{13}\text{H}_{12}\text{O}_{2}285Shorter alkyl chain; lower lipophilicity
tert-Butyl 1-naphthoateC15H16O2\text{C}_{15}\text{H}_{16}\text{O}_{2}310Branched alkyl group; enhanced steric hindrance
Propyl 1-naphthoateC14H14O2\text{C}_{14}\text{H}_{14}\text{O}_{2}298Intermediate chain length; moderate reactivity

Recent Advances and Future Directions

Recent studies focus on catalytic applications of butyl 1-naphthoate in asymmetric synthesis. For example, copper(I)-catalyzed coupling reactions enable enantioselective formation of biaryl compounds . Future research may explore its role in green chemistry, such as solvent-free esterification using immobilized enzymes.

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